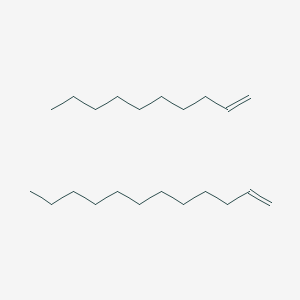![molecular formula C16H26OSi2 B12640634 3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one CAS No. 920984-28-7](/img/structure/B12640634.png)
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one is a chemical compound that features both dimethyl(phenyl)silyl and trimethylsilyl groups attached to a pent-4-en-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one typically involves the use of silylating agents and specific reaction conditions to introduce the silyl groups onto the pent-4-en-2-one structure. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl-protected ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with silyl protection.
Biology: The compound can be used in the study of biological systems where silyl groups play a role in molecular interactions.
Industry: Used in the production of materials with specific properties, such as increased resistance to degradation or enhanced mechanical strength.
Wirkmechanismus
The mechanism by which 3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one exerts its effects involves the interaction of the silyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, as well as its ability to participate in chemical reactions. The pathways involved may include the formation of intermediate species that facilitate the desired transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisopropyl[(trimethylsilyl)ethynyl]silane: Another compound featuring silyl groups, used in similar applications.
3,3-Dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol: A structurally related compound with different functional groups.
Uniqueness
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This dual silyl functionality allows for versatile applications in various fields, making it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
920984-28-7 |
|---|---|
Molekularformel |
C16H26OSi2 |
Molekulargewicht |
290.55 g/mol |
IUPAC-Name |
3-[dimethyl(phenyl)silyl]-5-trimethylsilylpent-4-en-2-one |
InChI |
InChI=1S/C16H26OSi2/c1-14(17)16(12-13-18(2,3)4)19(5,6)15-10-8-7-9-11-15/h7-13,16H,1-6H3 |
InChI-Schlüssel |
APQQOZGZODKMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C=C[Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


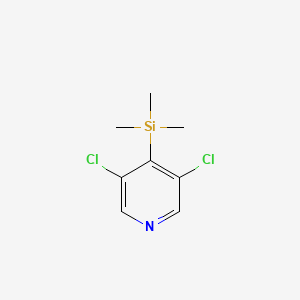
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
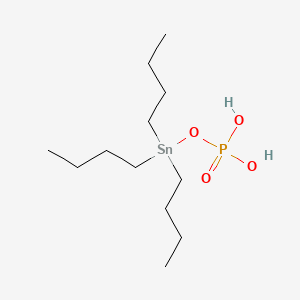
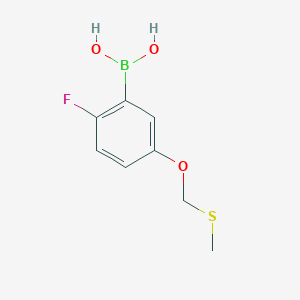


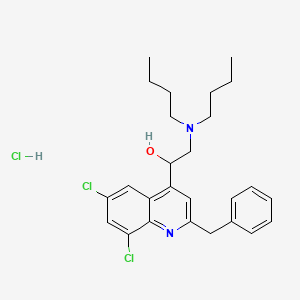





![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
